molecular formula C6H11FO2 B1265430 n-Butyl fluoroacetate CAS No. 371-49-3

n-Butyl fluoroacetate

Cat. No.: B1265430
CAS No.: 371-49-3
M. Wt: 134.15 g/mol
InChI Key: FZXXGBGMLALCIH-UHFFFAOYSA-N
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Description

n-Butyl fluoroacetate is an organic compound that belongs to the class of fluorinated esters. It is known for its unique properties due to the presence of a fluorine atom, which imparts distinct chemical and biological characteristics. This compound is used in various fields, including pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Target of Action

Butyl fluoroacetate, like other fluoroacetates, primarily targets the tricarboxylic acid (TCA) cycle , also known as the Krebs cycle or citric acid cycle . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into ATP .

Mode of Action

Butyl fluoroacetate is metabolized into fluoroacetyl-CoA, which then enters the TCA cycle . It is converted into fluorocitrate, a “suicide” substrate for aconitase . Aconitase is an enzyme that catalyzes the stereo-specific isomerization of citrate to isocitrate . When fluorocitrate binds to aconitase, it inhibits the enzyme, disrupting the TCA cycle .

Biochemical Pathways

The disruption of the TCA cycle has significant downstream effects. The TCA cycle is crucial for the production of ATP, the primary energy currency of cells. It also provides precursors for many compounds, including certain amino acids, and is involved in the regulation of several cellular processes . Therefore, the inhibition of the TCA cycle by fluorocitrate can lead to a wide range of biochemical and physiological disturbances.

Pharmacokinetics

It is known that fluoroacetate, the parent compound of butyl fluoroacetate, is rapidly absorbed and widely distributed throughout the body . It is metabolized into fluorocitrate, which is responsible for its toxicity . The impact of these ADME properties on the bioavailability of butyl fluoroacetate is currently unknown and warrants further investigation.

Result of Action

The primary result of butyl fluoroacetate’s action is the disruption of energy metabolism due to the inhibition of the TCA cycle . This can lead to a variety of cellular effects, including energy depletion, disruption of cellular processes, and ultimately cell death .

Action Environment

The action, efficacy, and stability of butyl fluoroacetate can be influenced by various environmental factors. For instance, the presence of certain microorganisms can degrade fluoroacetate, potentially reducing its toxicity . Additionally, the pH, temperature, and presence of other chemicals in the environment can affect the stability and activity of butyl fluoroacetate.

Biochemical Analysis

Biochemical Properties

Butyl fluoroacetate plays a significant role in biochemical reactions by interfering with the tricarboxylic acid (TCA) cycle. It is metabolized to fluoroacetate, which is then converted to fluoroacetyl-CoA. Fluoroacetyl-CoA condenses with oxaloacetate to form fluorocitrate, a potent inhibitor of aconitase, an enzyme crucial for the TCA cycle. This inhibition disrupts cellular respiration and energy production. Butyl fluoroacetate interacts with enzymes such as citrate synthase and aconitase, leading to the accumulation of toxic intermediates and the depletion of essential metabolites .

Cellular Effects

Butyl fluoroacetate exerts profound effects on various cell types and cellular processes. It inhibits the TCA cycle, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In neurons, butyl fluoroacetate can cause neurotoxicity by impairing synaptic transmission and inducing oxidative stress. In hepatocytes, it can lead to liver damage by disrupting mitochondrial function and inducing apoptosis .

Molecular Mechanism

The molecular mechanism of butyl fluoroacetate involves its conversion to fluoroacetate and subsequent formation of fluorocitrate. Fluorocitrate binds to aconitase, inhibiting its activity and leading to the accumulation of citrate and other TCA cycle intermediates. This inhibition disrupts the TCA cycle, leading to a decrease in ATP production and an increase in ROS. The binding of fluorocitrate to aconitase is a key step in the toxic action of butyl fluoroacetate, as it prevents the normal functioning of the TCA cycle and leads to cellular energy depletion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of butyl fluoroacetate change over time. Initially, there is a rapid inhibition of the TCA cycle, leading to a decrease in ATP production and an increase in ROS. Over time, the compound may degrade, leading to a decrease in its toxic effects. Long-term exposure to butyl fluoroacetate can result in persistent cellular damage, including mitochondrial dysfunction and oxidative stress. The stability and degradation of butyl fluoroacetate in laboratory settings are important factors in determining its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of butyl fluoroacetate vary with different dosages in animal models. At low doses, the compound may cause mild toxicity, with symptoms such as lethargy and mild organ damage. At higher doses, butyl fluoroacetate can cause severe toxicity, leading to symptoms such as convulsions, respiratory distress, and death. The threshold for toxic effects varies among different animal species, with some species being more susceptible to the toxic effects of butyl fluoroacetate than others. High doses of butyl fluoroacetate can lead to irreversible organ damage and death .

Metabolic Pathways

Butyl fluoroacetate is involved in metabolic pathways related to the TCA cycle. It is metabolized to fluoroacetate, which is then converted to fluoroacetyl-CoA. Fluoroacetyl-CoA condenses with oxaloacetate to form fluorocitrate, which inhibits aconitase. This inhibition disrupts the TCA cycle, leading to the accumulation of toxic intermediates and the depletion of essential metabolites. The interaction of butyl fluoroacetate with enzymes such as citrate synthase and aconitase is crucial for its toxic effects .

Transport and Distribution

Butyl fluoroacetate is transported and distributed within cells and tissues through various mechanisms. It can enter cells via passive diffusion or active transport mechanisms. Once inside the cell, butyl fluoroacetate is distributed to various cellular compartments, including the mitochondria, where it exerts its toxic effects. The compound can also bind to transport proteins, which facilitate its distribution within the cell. The localization and accumulation of butyl fluoroacetate within specific tissues and organelles are important factors in determining its toxic effects .

Subcellular Localization

The subcellular localization of butyl fluoroacetate is primarily within the mitochondria, where it exerts its toxic effects by inhibiting the TCA cycle. The compound can also localize to other cellular compartments, such as the cytoplasm and nucleus, where it may affect other cellular processes. The targeting signals and post-translational modifications that direct butyl fluoroacetate to specific compartments or organelles are important factors in determining its activity and function. The subcellular localization of butyl fluoroacetate is crucial for understanding its mechanism of action and toxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Butyl fluoroacetate can be synthesized through several methods. One common method involves the fluorination of butyl acetate using a fluorinating agent such as potassium fluoride. The reaction typically occurs under mild conditions to ensure high yield and purity .

Another method involves the deoxygenation, hydrogenation, and fluorination of nitrobenzene. This process uses palladium chloride and vanadium oxide as catalysts, with carbon monoxide as the reducing agent. The reaction is carried out at 160°C, resulting in a high yield of butyl fluoroacetate .

Industrial Production Methods

In industrial settings, butyl fluoroacetate is produced using a solid dispersion technology. This method involves preparing a potassium fluoride solid dispersion, which is then reacted with chlorochloracetate under mild conditions. This approach ensures a high fluorine conversion rate and good product quality .

Chemical Reactions Analysis

Types of Reactions

n-Butyl fluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Nucleophiles: Such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions include various fluorinated esters, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

n-Butyl fluoroacetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Butyl fluoroacetate is unique due to its specific ester structure, which imparts distinct reactivity and biological activity compared to other fluorinated compounds. Its ability to act as a precursor for various fluorinated derivatives makes it valuable in synthetic chemistry .

Properties

IUPAC Name

butyl 2-fluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO2/c1-2-3-4-9-6(8)5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXXGBGMLALCIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190595
Record name Butyl fluoroacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371-49-3
Record name Butyl 2-fluoroacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=371-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl fluoroacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl fluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl fluoroacetate
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Record name BUTYL FLUOROACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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